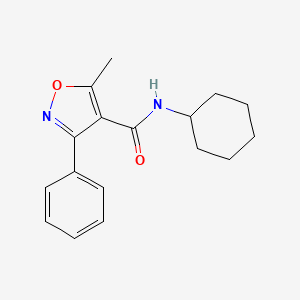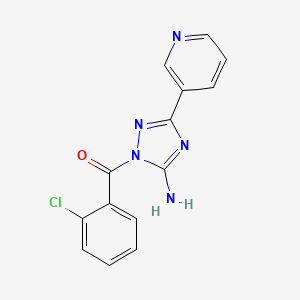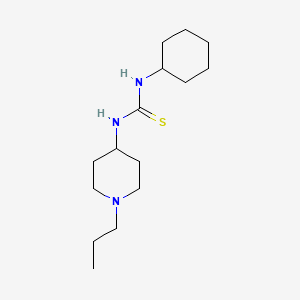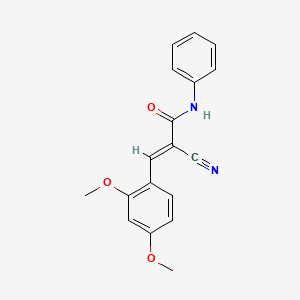amino]ethanol](/img/structure/B5883840.png)
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol, also known as MNAE, is a chemical compound that has been studied extensively for its potential therapeutic applications. MNAE belongs to a class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol acts as a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs and heart, and play a role in regulating physiological processes such as bronchodilation and vasodilation. By activating these receptors, 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol can help to alleviate the symptoms of respiratory and cardiovascular disorders.
Biochemical and Physiological Effects:
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which can lead to bronchodilation and vasodilation. Additionally, 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. These effects make 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol a valuable tool for studying the mechanisms of beta-adrenergic receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. Additionally, 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has well-characterized biochemical and physiological effects, making it a valuable tool for studying the mechanisms of beta-adrenergic receptor activation. However, there are also some limitations to using 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in lab experiments. It can be difficult to control the concentration of 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in cells or tissues, which can make it challenging to study its effects in a precise manner.
Zukünftige Richtungen
There are several future directions for research on 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol. One area of interest is the development of novel beta-adrenergic receptor agonists that have improved pharmacological properties compared to 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol. Additionally, there is interest in studying the effects of 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in different tissues and cell types, as well as investigating its potential use in the treatment of other diseases. Finally, there is a need for further research on the mechanisms of beta-adrenergic receptor activation, which could lead to the development of new therapeutic strategies for a variety of diseases.
Synthesemethoden
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol can be synthesized using a multi-step process involving the reaction of 2-methoxy-1-naphthaldehyde with propylamine, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in its hydrochloride salt form. The synthesis of 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory disorders. It has been shown to have bronchodilatory effects, which can help to alleviate the symptoms of asthma and COPD. Additionally, 2-[[(2-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been investigated for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects.
Eigenschaften
IUPAC Name |
2-[(2-methoxynaphthalen-1-yl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-10-18(11-12-19)13-16-15-7-5-4-6-14(15)8-9-17(16)20-2/h4-9,19H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUICHGERBUUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxynaphthalen-1-yl)methyl-propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
